Dibenzylmercury

Free-radical chemistry Thermal decomposition kinetics Arrhenius parameters

Dibenzylmercury (CAS 780-24-5) is a symmetrical diorganomercury compound with the formula (C₆H₅CH₂)₂Hg, consisting of a central mercury atom σ‑bonded to two benzyl ligands. It is a white crystalline solid with a melting point of 108–110 °C and is insoluble in water.

Molecular Formula C14H14Hg
Molecular Weight 382.85 g/mol
CAS No. 780-24-5
Cat. No. B1593501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzylmercury
CAS780-24-5
Molecular FormulaC14H14Hg
Molecular Weight382.85 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C[Hg]CC2=CC=CC=C2
InChIInChI=1S/2C7H7.Hg/c2*1-7-5-3-2-4-6-7;/h2*2-6H,1H2;
InChIKeyPHOPMVDFIWHLQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibenzylmercury (CAS 780-24-5): Baseline Properties, Reactivity Profile, and Procurement Specifications for the Organomercury Reagent


Dibenzylmercury (CAS 780-24-5) is a symmetrical diorganomercury compound with the formula (C₆H₅CH₂)₂Hg, consisting of a central mercury atom σ‑bonded to two benzyl ligands. It is a white crystalline solid with a melting point of 108–110 °C and is insoluble in water [1]. The compound has been established as a convenient and general reagent for the formation of homoatomic catenates from primary alkyl phosphines, arsines, and stibines , and has been extensively employed as a model system for quantifying substituent effects on free‑radical stability through its well‑characterized thermal decomposition kinetics [2]. These properties make dibenzylmercury a specialized research chemical procured primarily for mechanistic and synthetic organometallic investigations rather than as a commodity organomercury source.

Why Dibenzylmercury Cannot Be Replaced by Generic Diorganomercury Compounds in Radical‑Based and Synthetic Applications


Diorganomercury compounds (R₂Hg) are not interchangeable despite their shared Hg–C bonding motif because the identity of the organic substituent R fundamentally governs the Hg–C bond dissociation energy, the electronic structure of radical intermediates, and the thermal decomposition pathway. Electron paramagnetic resonance (EPR) studies have demonstrated that dibenzylmercury radical cations possess approximately twice the spin density on mercury compared with their diphenylmercury analogs, indicating a profoundly different electronic ground state [1]. Consequently, substituting dibenzylmercury with diphenylmercury, dimethylmercury, or diethylmercury in applications that rely on controlled homolytic Hg–C bond cleavage—such as radical clock experiments, polymer initiation, or stoichiometric benzyl transfer—will alter both the rate and product distribution. The quantitative evidence below establishes that dibenzylmercury occupies a distinct parameter space that cannot be replicated by its closest commercially available analogs.

Quantitative Differential Evidence: Dibenzylmercury Against Closest Organomercury Analogs


Thermal Decomposition Activation Energy: Dibenzylmercury Requires 2.5 kcal mol⁻¹ Less Than Benzylphenylmercury for Homolytic Bond Cleavage

Dibenzylmercury undergoes thermal decomposition in toluene solution via a first‑order process with Arrhenius parameters log₁₀A = 16.0 ± 0.3 and activation energy E = 38.5 ± 0.5 kcal mol⁻¹ over the temperature range 130–160 °C, with the rate‑determining step identified as homolysis of one benzyl–mercury bond [1]. Under comparable conditions (toluene, 140–170 °C), the mixed benzylphenylmercury decomposes with log₁₀(A/s⁻¹) = 16.8 and a significantly higher activation energy of E = 41.0 kcal mol⁻¹ [2]. The 2.5 kcal mol⁻¹ lower barrier for dibenzylmercury translates to a faster rate of benzyl radical generation at any given temperature, establishing it as the kinetically superior precursor for applications requiring controlled thermal radical flux.

Free-radical chemistry Thermal decomposition kinetics Arrhenius parameters

Radical Cation Spin Density on Mercury: Dibenzylmercury Carries ~2× the Unpaired Electron Density of Diphenylmercury

γ‑Radiolysis of dibenzylmercury and diphenylmercury in CFCl₃ matrices at 77 K generates the corresponding radical cations. EPR analysis reveals that the dibenzylmercury radical cation is a σᵤ‑type species with substantial spin density localized on the mercury atom. In contrast, the diphenylmercury radical cation, while also of σᵤ‑type, exhibits a mercury spin density reduced to approximately 50% of that observed in the dibenzyl series [1]. This factor‑of‑two difference in spin distribution directly affects the hyperfine coupling pattern and the cation's reactivity toward nucleophiles and solvent molecules, making dibenzylmercury the superior substrate for EPR‑based spin‑trapping and mechanistic studies where strong ¹⁹⁹Hg hyperfine signatures are required.

EPR spectroscopy Radical cations Electronic structure

Sublimation Enthalpy: Dibenzylmercury Is ~21% More Volatile Than Diphenylmercury, Enabling Vapor‑Phase Delivery

The enthalpy of sublimation (ΔsubH) of dibenzylmercury has been measured as 88.7 ± 2.1 kJ mol⁻¹ (21.2 ± 0.5 kcal mol⁻¹) over the temperature range 350–390 K by the mass‑effusion/torsion‑effusion method [1]. For diphenylmercury, the latent heat of sublimation at 25 °C has been determined as 26.95 kcal mol⁻¹ (≈112.8 kJ mol⁻¹) using a radioactive‑isotope vapor‑pressure technique [2]. The ~24 kJ mol⁻¹ lower sublimation enthalpy of dibenzylmercury corresponds to a higher equilibrium vapor pressure at any given temperature, making it the more suitable candidate for vapor‑phase deposition or gas‑phase reaction studies where volatile organomercury delivery is required.

Thermochemistry Sublimation enthalpy Vapor pressure

Photochemical Stability: Dibenzylmercury Exhibits Higher Photolysis Quantum Yield Than Halo‑Benzylmercury Derivatives

The quantum yields of photolysis for a series of organomercury compounds have been measured in various organic solvents. The symmetric (methylnaphthyl)mercury compound and nitro‑derivatives of organomercury compounds exhibit quantum yields equal to unity. Critically, the photolysis of halo derivatives of benzylmercury (e.g., benzylmercury chloride and bromide) proceeds with lower quantum yields as compared with photolysis of the analogous dibenzylmercury derivatives [1]. While exact numerical quantum yield values for dibenzylmercury are not reported in the abstracted data, the directional advantage—higher photolytic efficiency for the non‑halogenated dibenzyl species—is consistently observed across solvent systems, and the quantum yields are reported to be nearly independent of the solvent choice.

Photochemistry Quantum yield Organomercury photolysis

Acute Toxicity Profile: Dibenzylmercury LD₅₀ of 56 mg kg⁻¹ (Mouse, i.v.) Defines Handling and Containment Requirements Distinct from More Lethal Dialkylmercurials

The acute intravenous LD₅₀ of dibenzylmercury in mice is 56 mg kg⁻¹ , placing it in the 'highly toxic' category under GHS classification (H300, H310, H330: fatal if swallowed, in contact with skin, or if inhaled) [1]. While all organomercury compounds demand stringent safety protocols, this LD₅₀ value is approximately an order of magnitude higher (i.e., less acutely lethal) than the estimated lethal dose of dimethylmercury (~5 mg kg⁻¹) [2]. For procurement and laboratory planning, this means that while dibenzylmercury requires the same engineering controls (fume hood, Hg‑specific PPE, spill kits) as other organomercurials, its lower acute volatility‑driven inhalation risk compared with dimethylmercury may influence the choice of containment strategy for specific experimental setups. Importantly, dibenzylmercury is classified as a cumulative neurotoxin, nephrotoxin, and reproductive toxin with potential for bioaccumulation [1].

Toxicology LD₅₀ Organomercury safety

Procurement‑Relevant Application Scenarios for Dibenzylmercury (CAS 780-24-5) Based on Quantitative Evidence


Controlled Thermal Generation of Benzyl Radicals for Mechanistic and Kinetic Studies

Dibenzylmercury's well‑characterized first‑order decomposition kinetics (E = 38.5 ± 0.5 kcal mol⁻¹) [1] make it the reagent of choice for generating benzyl radicals at precisely controlled rates in solution. Its activation energy is 2.5 kcal mol⁻¹ lower than that of benzylphenylmercury, allowing radical generation at lower temperatures and reducing competing side reactions. This property has been exploited to establish the σ˙ scale of substituent constants for free‑radical reactions [2], and it renders dibenzylmercury uniquely suited for radical clock experiments, polymer initiation studies, and any application where clean, stoichiometric benzyl radical delivery is required.

Synthesis of Homoatomic Catenates (P, As, Sb) via Organomercury Reagent

Dibenzylmercury is a demonstrated convenient and general reagent for converting primary alkyl phosphines, arsines, and stibines into homoatomic catenates, including cyclopentamers such as (CH₃P)₅, (CH₃As)₅, and (C₂H₅As)₅ . The benzyl ligands serve as effective leaving groups, and the Hg⁰ byproduct is easily separated. This synthetic utility is not shared by diphenylmercury or dialkylmercurials to the same extent, as the benzyl group provides an optimal balance of reactivity and stability for the transmetallation step.

EPR Spin‑Trapping and Radical Cation Characterization

The ~2‑fold higher spin density on mercury in dibenzylmercury radical cations compared with diphenylmercury analogs [3] produces intense, well‑resolved ¹⁹⁹Hg hyperfine features in EPR spectra. This property makes dibenzylmercury the preferred substrate for EPR‑based mechanistic investigations of organomercury radical cation structure, solvent–cation interactions, and unimolecular fragmentation pathways. Researchers procuring the compound for EPR studies benefit from the established spectroscopic benchmarks reported in the literature.

Vapor‑Phase Deposition and Gas‑Phase Photochemistry Studies

With a sublimation enthalpy of 88.7 ± 2.1 kJ mol⁻¹—approximately 21% lower than that of diphenylmercury [4][5]—dibenzylmercury exhibits higher volatility, making it the more practical choice for experiments requiring gas‑phase delivery of an organomercury precursor, such as chemical vapor deposition (CVD) or gas‑phase photolysis studies. Its higher photolytic quantum yield relative to halo‑benzylmercury derivatives [6] further supports its use in light‑driven gas‑phase reactions.

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